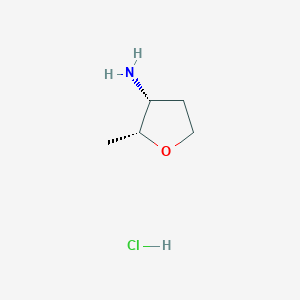
2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amino groups might participate in reactions with acids or electrophiles. The nitrile groups could be hydrolyzed to form carboxylic acids or amides. The thiopyran ring might undergo reactions typical of aromatic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Catalytic Synthesis : The compound is used in the synthesis of 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives, employing a one-pot, four-component procedure. A magnetic NH2.MIL-101(Fe)/ED catalyst, a basic metal-organic framework, is used in this process. This method allows for efficient and retrievable catalysis, highlighting its importance in organic synthesis (Moghaddam et al., 2022).
Recyclization Reactions : 2,6-Diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile undergoes various recyclization reactions. For instance, when reacted with 1-morpholino-1-cyclopentene, it forms 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-[1]pyrindine-3-carbonitriles. These reactions are crucial in synthesizing various heterocyclic compounds, demonstrating the compound's versatility in organic chemistry (Dyachenko & Dyachenko, 2007).
Use in Heterocyclic Synthesis : The compound is integral in the synthesis of heterocyclic compounds. For example, its reaction with arylmethylenemalononitrile and cyanothioacetamide leads to the formation of various 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles. This process underscores its role in creating structurally diverse and potentially biologically active heterocycles (Elgemeie et al., 1986).
X-ray Crystallography : The compound's structure has been determined using X-ray crystallography, essential for understanding its chemical behavior and interactions. Such structural analysis is vital for its application in various synthesis processes and potential drug design (Dyachenko & Dyachenko, 2008).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it has bioactive properties, it could be studied further for potential medicinal uses. Alternatively, if it has unique physical or chemical properties, it could be studied for potential industrial applications .
Eigenschaften
IUPAC Name |
2,6-diamino-4-(4-propan-2-ylphenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-9(2)10-3-5-11(6-4-10)14-12(7-17)15(19)21-16(20)13(14)8-18/h3-6,9,14H,19-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCAVIWIRQSBCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)
![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)


![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)
![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)


![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)
![Ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)

![2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2406826.png)
![Ethyl 4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2406828.png)